1-Hexadecyl-3-hydroxypyridin-1-ium bromide
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Overview
Description
1-Hexadecyl-3-hydroxypyridin-1-ium bromide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent. The compound’s structure consists of a pyridinium ring substituted with a hexadecyl chain and a hydroxyl group, making it amphiphilic.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-hydroxypyridin-1-ium bromide can be synthesized through a quaternization reaction. The process typically involves the reaction of 3-hydroxypyridine with 1-bromohexadecane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-3-hydroxypyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.
Complex Formation: The compound can form complexes with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include various substituted pyridinium salts.
Oxidation Products: Oxidized derivatives of the hydroxyl group.
Reduction Products: Reduced forms of the pyridinium compound.
Scientific Research Applications
1-Hexadecyl-3-hydroxypyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in formulations of cleaning agents, disinfectants, and personal care products.
Mechanism of Action
The mechanism of action of 1-Hexadecyl-3-hydroxypyridin-1-ium bromide primarily involves its surfactant properties. The long alkyl chain interacts with lipid membranes, leading to membrane disruption and cell lysis. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological molecules. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Cetylpyridinium bromide: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Hexadecyltrimethylammonium bromide: A quaternary ammonium compound with a similar alkyl chain but different head group.
Uniqueness: 1-Hexadecyl-3-hydroxypyridin-1-ium bromide is unique due to the presence of the hydroxyl group on the pyridinium ring, which enhances its hydrogen bonding capabilities and potentially increases its efficacy in certain applications compared to similar compounds.
Properties
CAS No. |
65132-49-2 |
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Molecular Formula |
C21H38BrNO |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-hexadecylpyridin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C21H37NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19-16-17-21(23)20-22;/h16-17,19-20H,2-15,18H2,1H3;1H |
InChI Key |
WTBVHKIDSUGOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)O.[Br-] |
Origin of Product |
United States |
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